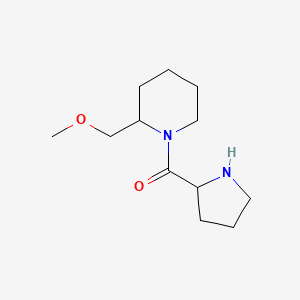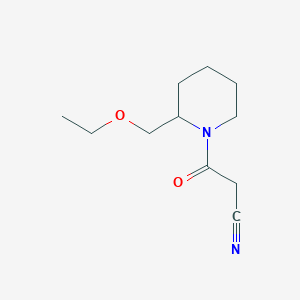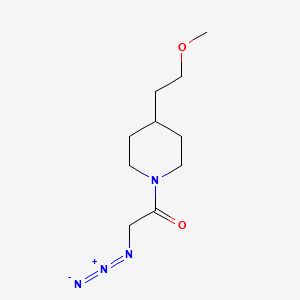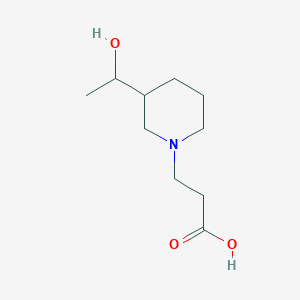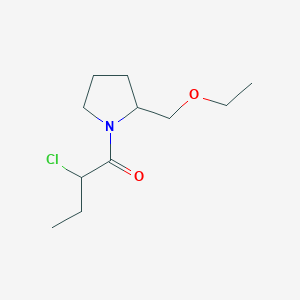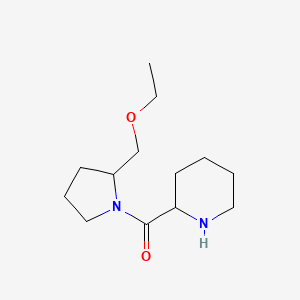
2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid
Overview
Description
“2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid” is a chemical compound with the molecular formula C11H12FNO2 . It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms. The azetidine ring in this compound is substituted at the 3-position with a fluoromethyl group. The azetidine ring is also attached to a benzoic acid group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, the fluoromethyl group at the 3-position of the ring, and the benzoic acid group at the 2-position of the ring .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The azetidine ring might undergo reactions typical of other saturated heterocycles. The benzoic acid group could participate in reactions typical of carboxylic acids, such as esterification or amide formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the polar carboxylic acid group might increase its solubility in polar solvents .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Antibacterial Agents : Azetidinylquinolones, including compounds with azetidine moieties, have been synthesized and evaluated for their antibacterial activity. The stereochemistry of these compounds significantly affects their potency and in vivo efficacy. Studies have shown that specific configurations of the azetidine and oxazine rings are critical for enhanced in vitro activity and oral efficacy against both Gram-positive and Gram-negative bacteria (Frigola et al., 1995).
Antimicrobial Activity : Various azetidinones have been synthesized and tested for their antimicrobial properties. The presence of specific substituents has been found to significantly influence their activity against a range of bacterial and fungal pathogens (Mistry & Desai, 2006).
Anti-Inflammatory and Analgesic Activities : Compounds based on azetidin-2-ones have been explored for their potential anti-inflammatory and analgesic effects. Some derivatives have shown promising results compared to standard drugs in in vivo models, indicating their potential for the development of new therapeutic agents (Sharma et al., 2013).
Energetic Materials Synthesis : The synthesis of energetic materials such as 1,3,3-trinitroazetidine (TNAZ) using azetidinones as intermediates has been reported. These studies involve the exploration of novel synthetic routes and the evaluation of the properties of the resulting energetic compounds (Singh et al., 2005).
Nicotinic Acetylcholine Receptor Binding : The development of specific ligands for nicotinic acetylcholine receptors based on azetidinyl derivatives has been investigated. These compounds have potential applications in neuroimaging, specifically in positron emission tomography (PET) imaging of nicotinic receptors (Doll et al., 1999).
Mechanism of Action
Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. The presence of the fluoromethyl group might influence its biological activity, as fluorine atoms are often included in pharmaceuticals to improve their stability and activity .
Future Directions
Properties
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-5-8-6-13(7-8)10-4-2-1-3-9(10)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQNOLRDOYAARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476952.png)
![2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476953.png)

